molecular formula C11H13N3OS B15162536 2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide CAS No. 185321-09-9

2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide

Cat. No.: B15162536
CAS No.: 185321-09-9
M. Wt: 235.31 g/mol
InChI Key: LFXWLZRZERQIEF-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is a complex organic compound that features a benzimidazole ring system Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide typically involves the formation of the benzimidazole core followed by functionalization at specific positions. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. Subsequent reactions introduce the sulfanylidene and propanamide groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanylidene group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the sulfanylidene group, leading to different reduced forms.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylidene group may also play a role in its biological activity by interacting with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Methylbenzimidazole: A simpler derivative with similar structural features.

    N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide: A closely related compound with an acetamide group instead of a propanamide group.

Uniqueness

2-Methyl-N-(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is unique due to the combination of its sulfanylidene and propanamide groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

CAS No.

185321-09-9

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-methyl-N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)propanamide

InChI

InChI=1S/C11H13N3OS/c1-6(2)10(15)12-7-3-4-8-9(5-7)14-11(16)13-8/h3-6H,1-2H3,(H,12,15)(H2,13,14,16)

InChI Key

LFXWLZRZERQIEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)NC(=S)N2

Origin of Product

United States

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